molecular formula C17H20N2O5S B2484529 3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-methoxypyridine CAS No. 1448128-15-1

3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-methoxypyridine

Cat. No.: B2484529
CAS No.: 1448128-15-1
M. Wt: 364.42
InChI Key: LFSOFKDPGSIUPK-UHFFFAOYSA-N
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Description

3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-methoxypyridine is a complex organic compound that features a combination of furan, piperidine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-methoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the furan-2-ylmethanesulfonyl chloride: This can be achieved by reacting furan-2-ylmethanol with chlorosulfonic acid.

    Nucleophilic substitution: The furan-2-ylmethanesulfonyl chloride is then reacted with piperidine to form 4-[(furan-2-yl)methanesulfonyl]piperidine.

    Acylation: The resulting compound is then acylated with 2-methoxypyridine-3-carbonyl chloride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-methoxypyridine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-methoxypyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its derivatives can be used to study biological pathways and mechanisms.

    Industrial Applications: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and piperidine moieties can play a role in binding to the active site of enzymes, while the methanesulfonyl group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-chloropyridine
  • 3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-hydroxypyridine

Uniqueness

3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-methoxypyridine is unique due to the presence of the methoxypyridine moiety, which can influence its chemical reactivity and biological activity. The combination of furan, piperidine, and pyridine rings also provides a versatile scaffold for further functionalization and derivatization.

Properties

IUPAC Name

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-23-16-15(5-2-8-18-16)17(20)19-9-6-14(7-10-19)25(21,22)12-13-4-3-11-24-13/h2-5,8,11,14H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSOFKDPGSIUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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